molecular formula C24H26N4O4 B6512113 ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate CAS No. 932529-58-3

ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate

Cat. No.: B6512113
CAS No.: 932529-58-3
M. Wt: 434.5 g/mol
InChI Key: ZINPWEPWWXIYPZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.19540532 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamido)benzoate is a complex organic compound that belongs to a class of triazaspiro compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 368.45 g/mol
  • CAS Number : 1189944-55-5

The unique spirocyclic structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of phospholipase D (PLD), which plays a crucial role in various cellular processes including membrane trafficking and signal transduction.
  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria.
  • Anticancer Effects : Preliminary research suggests that it may induce autophagy in cancer cells, promoting cell death in colorectal cancer models.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives including this compound reported the following Minimum Inhibitory Concentrations (MIC):

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising antimicrobial profile suitable for further development.

Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibits the proliferation of colorectal cancer cells:

Cell Line IC50 (µM)
HCT11615
SW48020

The IC50 values suggest that the compound is effective at low concentrations, indicating its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazaspiro compounds, this compound was noted for its superior activity against Staphylococcus aureus compared to other derivatives. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Autophagy

Another investigation focused on the compound's ability to induce autophagy in HCT116 colorectal cancer cells. The results showed increased LC3-II levels and decreased p62 levels, confirming autophagic flux and suggesting a mechanism by which the compound exerts its anticancer effects.

Properties

IUPAC Name

ethyl 4-[[2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-2-32-23(31)18-8-10-19(11-9-18)25-20(29)16-28-14-12-24(13-15-28)26-21(22(30)27-24)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINPWEPWWXIYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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